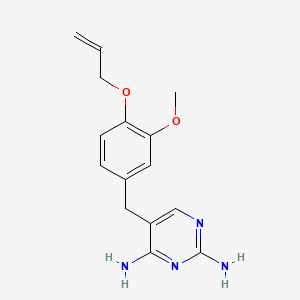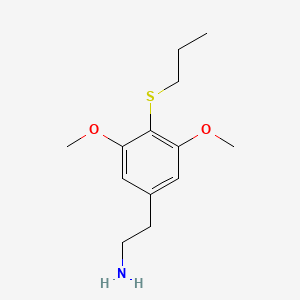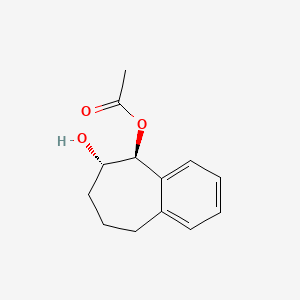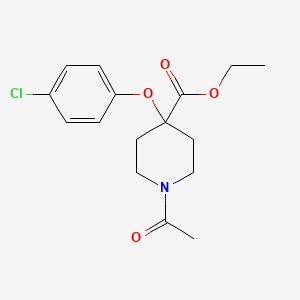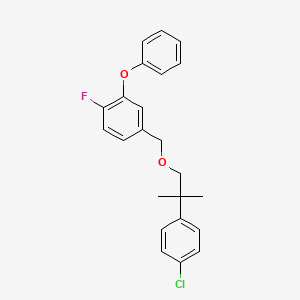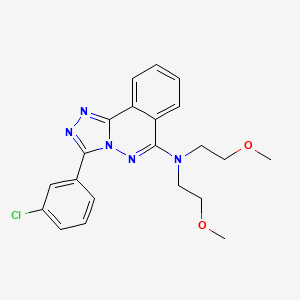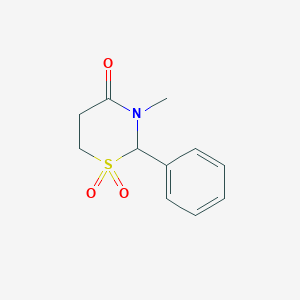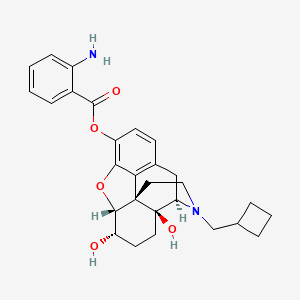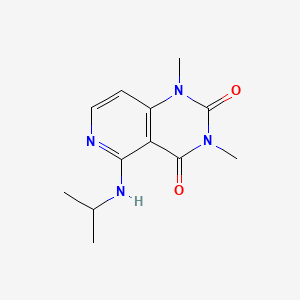
5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in disease pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione typically involves the condensation of appropriate pyrimidine derivatives with isopropylamine under controlled conditions. One common method includes the reaction of 1,3-dimethylbarbituric acid with isopropylamine in the presence of a suitable catalyst and solvent, followed by cyclization to form the desired pyrido[4,3-d]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced pyrido[4,3-d]pyrimidine derivatives.
Substitution: Various substituted pyrido[4,3-d]pyrimidine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammatory diseases.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in DNA repair and cell cycle regulation. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Pyrano[2,3-d]pyrimidine-2,4-dione
Uniqueness
5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamino group enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to similar compounds .
Propriétés
Numéro CAS |
112500-72-8 |
|---|---|
Formule moléculaire |
C12H16N4O2 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
1,3-dimethyl-5-(propan-2-ylamino)pyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N4O2/c1-7(2)14-10-9-8(5-6-13-10)15(3)12(18)16(4)11(9)17/h5-7H,1-4H3,(H,13,14) |
Clé InChI |
JDRTZSBOSALQLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC=CC2=C1C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


